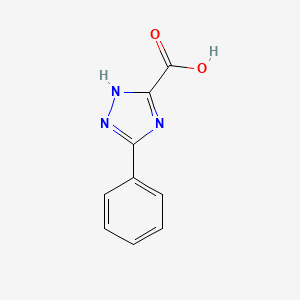

5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is a derivative of 1,2,4-triazole . It is a heterocyclic compound that contains a triazole ring substituted with a phenyl group at the 5th position and a carboxylic acid group at the 3rd position .

Synthesis Analysis

A universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . This method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .Molecular Structure Analysis

The molecular structure of 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is characterized by a triazole ring substituted with a phenyl group at the 5th position and a carboxylic acid group at the 3rd position .Chemical Reactions Analysis

Triazole compounds, including 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid, are known to exhibit broad biological activities due to their ability to form a variety of non-covalent bonds with different enzymes and receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-3-carboxylic acid, a related compound, include a density of 1.7±0.1 g/cm3, boiling point of 446.2±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .科学的研究の応用

Synthesis and Structural Studies

Synthesis and Properties : The synthesis and structural properties of similar triazole derivatives, such as 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, have been studied. These studies include experimentation with alkylation and nitration, leading to the formation of derivatives like 1-methoxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid and dinitrobenzoic acid (Shtabova et al., 2005).

Oriented Synthesis : The oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an intermediate in drug synthesis, has been explored using materials like phenyl acetylene, demonstrating the compound's significance in drug development (Liu et al., 2015).

Peptidomimetics and Bioactive Compounds

Peptidomimetics Preparation : 5-amino-1,2,3-triazole-4-carboxylic acid, related to the subject compound, is useful for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This has implications in developing compounds with biological activity, including HSP90 inhibitors (Ferrini et al., 2015).

Polymer-supported Synthesis : The polymer-supported synthesis of 1,2,4-triazoles, including 3,5-disubstituted variants, has been developed, which is significant for creating diverse chemical libraries for potential biological screening (Samanta & Yli-Kauhaluoma, 2005).

Antitumor Activity

- Antitumor Activity : Various 1,2,4-triazoles, including those with benzofuryl substitutions, have shown antitumor activity. This suggests potential applications of related compounds, like 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid, in cancer research and treatment (Kaldrikyan et al., 2011).

Polymorphism and Crystal Structure Analysis

- Polymorphism and Crystal Structures : The study of polymorphism in biologically active 1,2,4-triazole derivatives has been conducted, providing insights into the molecular conformation and crystal structures, which are essential for understanding the physical properties and potential applications of these compounds (Mazur et al., 2017).

Synthetic Methodologies

- Synthetic Approaches : There is ongoing research in developing novel synthetic approaches for triazole derivatives, including various substituted triazoles, indicating the expanding scope of these compounds in chemical synthesis (Astakhov et al., 2014).

Safety And Hazards

将来の方向性

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid, are areas of active research due to their promising anticancer activities . Further studies are needed to understand their mechanisms of action and potential applications in medicine.

特性

IUPAC Name |

3-phenyl-1H-1,2,4-triazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGNJPGMLRGJBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2559133.png)

![N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559135.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559137.png)

![1-[3-Hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2559141.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)

![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)

![2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B2559151.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)

![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)